molecular formula C22H25N3O4S B2705489 3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689752-79-2

3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2705489
CAS No.: 689752-79-2
M. Wt: 427.52
InChI Key: IJOVGIAKNVXROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Polyfunctional Fused Heterocyclic Compounds

Research has explored the synthesis and reactions involving polyfunctional fused heterocyclic compounds, highlighting methodologies that could potentially apply to the synthesis or modification of thieno[2,3-d]pyrimidine derivatives. These compounds are of interest for their diverse potential in medicinal chemistry and material science due to their varied biological activities and chemical properties (Hassaneen et al., 2003).

Alcohol-Soluble n-Type Conjugated Polyelectrolyte

A novel n-type conjugated polyelectrolyte was synthesized for use as an electron transport layer in polymer solar cells, demonstrating the utility of thieno[2,3-d]pyrimidine derivatives in electronic applications. This research shows how modifications to the thieno[2,3-d]pyrimidine core can significantly impact the electronic properties of materials, suggesting potential areas of research for similar compounds (Lin Hu et al., 2015).

GnRH Receptor Antagonists

Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been studied for their potential as GnRH receptor antagonists, aiming to treat reproductive diseases. This indicates the relevance of thieno[2,3-d]pyrimidine derivatives in the development of therapeutic agents targeting hormonal pathways, pointing to another possible research application area for similar compounds (Zhiqian Guo et al., 2003).

Intramolecular Interactions in Derivatives

The study of specific intramolecular interactions in bis(2-thienyl)maleimide derivatives, including those similar to thieno[2,3-d]pyrimidine structures, provides insight into how such interactions can influence the properties and reactivity of these compounds. Understanding these interactions can inform the design and synthesis of new compounds with desired characteristics (M. Krayushkin et al., 2011).

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-4-29-17-9-7-16(8-10-17)25-20(27)19-14(2)15(3)30-21(19)24(22(25)28)13-18(26)23-11-5-6-12-23/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOVGIAKNVXROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)N4CCCC4)SC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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